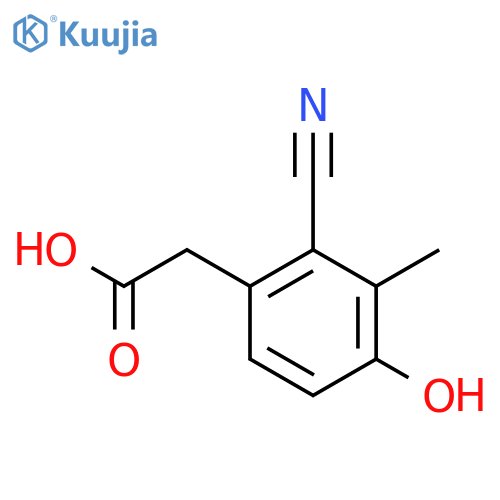

Cas no 1807287-78-0 (2-Cyano-4-hydroxy-3-methylphenylacetic acid)

2-Cyano-4-hydroxy-3-methylphenylacetic acid 化学的及び物理的性質

名前と識別子

-

- 2-Cyano-4-hydroxy-3-methylphenylacetic acid

-

- インチ: 1S/C10H9NO3/c1-6-8(5-11)7(4-10(13)14)2-3-9(6)12/h2-3,12H,4H2,1H3,(H,13,14)

- InChIKey: CGTSWBAQCHJGLN-UHFFFAOYSA-N

- ほほえんだ: OC1C=CC(CC(=O)O)=C(C#N)C=1C

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 268

- トポロジー分子極性表面積: 81.3

- 疎水性パラメータ計算基準値(XlogP): 1.1

2-Cyano-4-hydroxy-3-methylphenylacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010013913-1g |

2-Cyano-4-hydroxy-3-methylphenylacetic acid |

1807287-78-0 | 97% | 1g |

$1445.30 | 2023-09-03 |

2-Cyano-4-hydroxy-3-methylphenylacetic acid 関連文献

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

8. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

2-Cyano-4-hydroxy-3-methylphenylacetic acidに関する追加情報

2-Cyano-4-Hydroxy-3-Methylphenylacetic Acid (CAS No. 1807287-78-0)

2-Cyano-4-Hydroxy-3-Methylphenylacetic Acid, also known by its CAS number 1807287-78-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a phenyl ring substituted with a cyano group, a hydroxyl group, and a methyl group, along with an acetic acid moiety. The combination of these functional groups makes it a versatile molecule with potential applications in drug discovery and chemical synthesis.

The synthesis of 2-Cyano-4-Hydroxy-3-Methylphenylacetic Acid involves a series of carefully controlled reactions, often utilizing advanced catalytic systems to achieve high yields and purity. Recent studies have focused on optimizing the synthesis pathways to enhance efficiency and reduce environmental impact. For instance, researchers have explored the use of microwave-assisted synthesis and enzymatic catalysis to streamline the production process.

In terms of physical properties, this compound exhibits a melting point of approximately 155°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its solubility characteristics make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

The biological activity of 2-Cyano-4-Hydroxy-3-Methylphenylacetic Acid has been extensively studied in recent years. Preclinical studies have demonstrated its potential as an anti-inflammatory agent, with promising results in reducing inflammation in animal models. Additionally, this compound has shown moderate activity against certain cancer cell lines, suggesting its potential role in anticancer therapy.

One of the most exciting developments involving this compound is its application in the field of agrochemistry. Researchers have investigated its ability to act as a plant growth regulator, with studies indicating that it can enhance crop yield under stress conditions such as drought or salinity. This dual functionality—simultaneously benefiting human health and agriculture—underscores the compound's versatility.

In conclusion, 2-Cyano-4-Hydroxy-3-Methylphenylacetic Acid (CAS No. 1807287-78-0) is a multifaceted compound with immense potential across various scientific domains. Its unique structure, coupled with recent advancements in synthesis and application studies, positions it as a valuable asset in both academic research and industrial development.

1807287-78-0 (2-Cyano-4-hydroxy-3-methylphenylacetic acid) 関連製品

- 1448130-08-2(2-bromo-N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzene-1-sulfonamide)

- 1252839-18-1(N-benzyl-N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide)

- 1803588-67-1(3-amino-2-(3-chlorophenyl)propan-1-ol hydrochloride)

- 2350099-77-1((2S)-3-(3-ethynylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid)

- 3322-62-1(9-Octadecenamide)

- 2171260-37-8((3R)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidohexanoic acid)

- 2228655-77-2(2-(4-bromo-2-fluorophenyl)-1,1-difluoropropan-2-amine)

- 2137752-17-9(Benzaldehyde, 4-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]-)

- 2007908-96-3(tert-Butyl ((3-methoxypyridin-2-yl)methyl)carbamate)

- 924220-15-5(2-(methylsulfanyl)-N-[1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]pyridine-3-carboxamide)